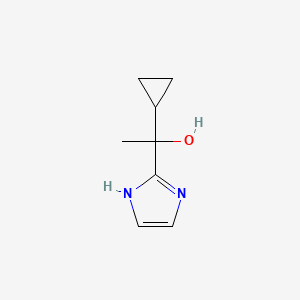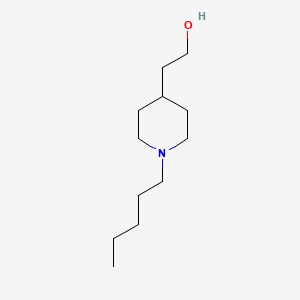
2-(1-Pentylpiperidin-4-yl)ethan-1-ol
Descripción general
Descripción
2-(1-Pentylpiperidin-4-yl)ethan-1-ol (2-PPE) is a synthetic organic compound with a variety of applications in the medical, pharmaceutical, and industrial fields. It is a member of the piperidine family of compounds and is a white crystalline solid with a melting point of 89-91°C. 2-PPE is used as a raw material for the synthesis of various drugs, including the opioid analgesic fentanyl, and as a reagent for organic synthesis. It is also used as a catalyst for polymerization reactions and as a stabilizer for pharmaceuticals.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Liquid Crystallinity : A study by Martinez-Felipe et al. (2016) explored the relationships between liquid crystallinity and hydrogen bonding in mixtures containing 4-pentoxybenzoic acid and bipyridines. This research is significant for understanding the role of hydrogen bonding in the formation of liquid crystalline structures, which could be relevant for substances like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Martinez-Felipe et al., 2016).
Structural Analysis of Mesogenic Compounds : Research by Hoffmann et al. (1996) focused on the crystal structures of solid-crystalline smectic-B precursor phases of certain cyclohexylethane derivatives. Their work contributes to the understanding of how molecular structures influence the properties of liquid crystals, relevant for compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Hoffmann et al., 1996).
Molecular Modeling of Smectogens : A study by Praveen and Ojha (2011) employed molecular modeling to understand the configurational probabilities and phase organization in smectogens, which are substances that form liquid crystalline phases. This research is valuable for understanding the behavior of similar compounds to 2-(1-Pentylpiperidin-4-yl)ethan-1-ol in liquid crystalline states (Praveen & Ojha, 2011).
Catalytic Intramolecular Reactions : Pouy et al. (2012) investigated intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by copper complexes. This research is crucial for developing new methods of synthesizing complex organic compounds, potentially including 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Pouy et al., 2012).
Synthesis of Piperidine Alkaloids : Research by Kubizna et al. (2010) on the synthesis of piperidine alkaloids from ladybird beetles provides insights into the methods of synthesizing complex organic molecules, which can be applied to compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Kubizna et al., 2010).
Photoelectron Spectroscopy of Unsaturated Alcohols : A study by Kowski et al. (2001) used photoelectron spectroscopy to analyze unsaturated alcohols, which could include compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol. This research is significant for understanding the electronic structures of such compounds (Kowski et al., 2001).
Propiedades
IUPAC Name |
2-(1-pentylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-8-13-9-5-12(6-10-13)7-11-14/h12,14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUMUVBHQVKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pentylpiperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



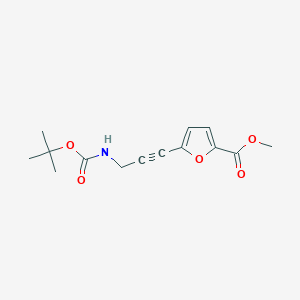
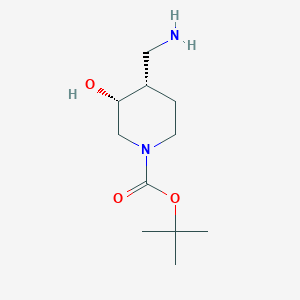
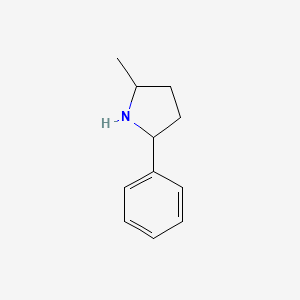
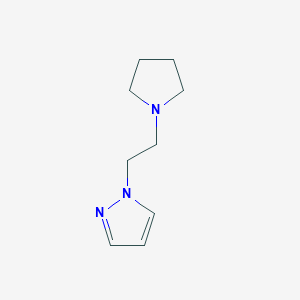
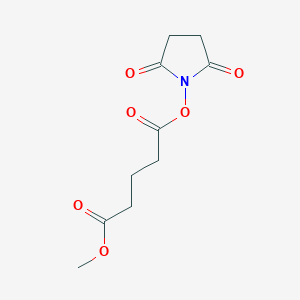
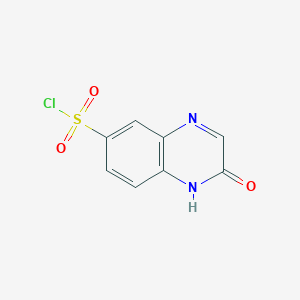
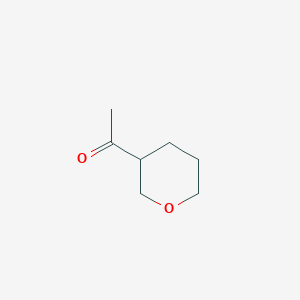
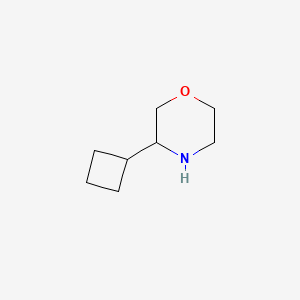

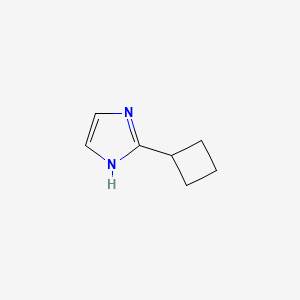
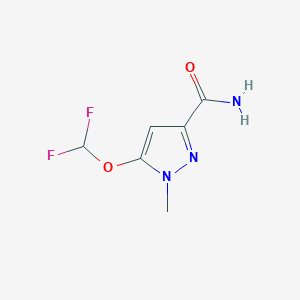

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
